

# N1-(4-Nitrophenyl)sulfanilamide-d4 CAS number and molecular weight

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Compound of Interest

N1-(4-Nitrophenyl)sulfanilamided4

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# Technical Guide: N1-(4-Nitrophenyl)sulfanilamide-d4

This technical guide provides a comprehensive overview of **N1-(4-Nitrophenyl)sulfanilamide-d4**, a deuterated analog of the corresponding sulfanilamide derivative. This document is intended for researchers, scientists, and professionals in drug development, offering key data, mechanistic insights, and general experimental protocols relevant to its application.

## **Chemical and Physical Data**

N1-(4-Nitrophenyl)sulfanilamide-d4 is the deuterated form of N1-(4-

Nitrophenyl)sulfanilamide. It is crucial to distinguish it from a related compound, Sulfanitran-d4, which is the deuterated form of N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide. The key quantitative data for both compounds are summarized below for clarity.



Property	N1-(4- Nitrophenyl)sulfanilamide- d4	Sulfanitran-d4 (Major)
CAS Number	Not available in public sources	1794753-46-0[1]
Molecular Formula	C12H7D4N3O4S[2]	C14H9D4N3O5S[1]
Molecular Weight	297.32 g/mol [2]	339.36 g/mol [1]
Appearance	Off-white to yellow solid[2]	Pale yellow to light brown solid[1]
Synonyms	4-Amino-N-(4- nitrophenyl)benzenesulfonami de-d4	N4-Acetyl-N1-(4- nitrophenyl)sulfanilamide-d4, 4'-[(p- Nitrophenyl)sulfamoyl]acetanili de-d4[1]

#### **Application as a Deuterated Internal Standard**

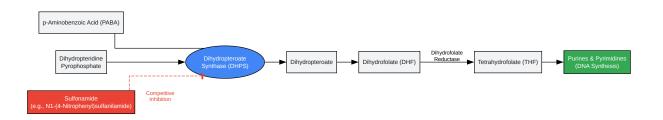
N1-(4-Nitrophenyl)sulfanilamide-d4 is primarily utilized as an internal standard in quantitative analyses, such as those performed with Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[2]. The use of deuterated standards is considered the "gold standard" in quantitative bioanalysis[3]. These stable isotope-labeled internal standards (SIL-ISs) are chemically almost identical to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization responses in the mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to highly precise and reliable quantification[3][4].

## Mechanism of Action: Inhibition of Folic Acid Synthesis

As a member of the sulfonamide class of antibiotics, the mechanism of action of N1-(4-Nitrophenyl)sulfanilamide is based on the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS)[5][6][7]. This enzyme is critical for the synthesis of folic acid (vitamin B9) in bacteria, a pathway that is absent in humans who obtain folic acid from their



diet[8][9]. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroate, a precursor to folic acid[10][11]. The depletion of folic acid prevents the synthesis of purines and pyrimidines, which are essential for DNA replication and bacterial cell growth, leading to a bacteriostatic effect[5][8].



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Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

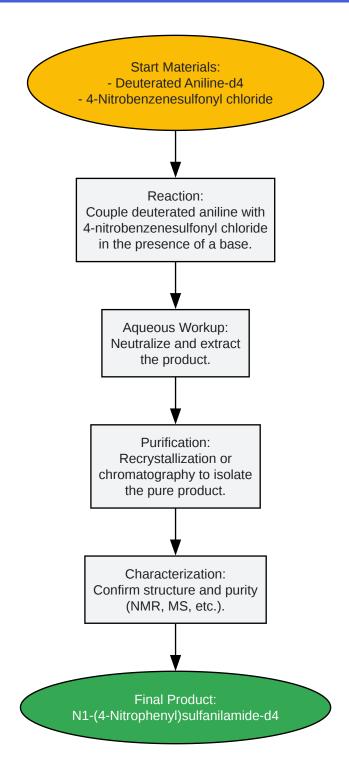
## **General Experimental Protocols**

While a specific, detailed synthesis protocol for **N1-(4-Nitrophenyl)sulfanilamide-d4** is not readily available in public literature, a general approach for the synthesis of N-arylsulfonamides can be described. Additionally, a general workflow for the use of a deuterated internal standard in quantitative analysis is provided.

#### **General Synthesis of N-Aryl Sulfonamides**

The synthesis of N-arylsulfonamides can be achieved through various methods, including the reaction of a sulfonyl chloride with an amine or through more modern approaches like coppercatalyzed Chan-Lam C-N coupling or reactions involving organometallic reagents[12][13]. A classical approach involves the reaction of an appropriately substituted sulfonyl chloride with an aniline derivative.





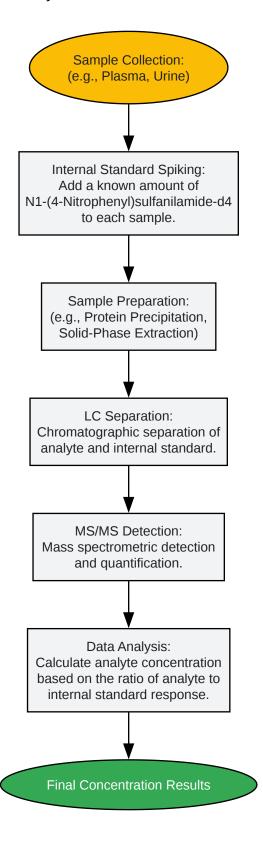
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General Synthetic Workflow for an N-Aryl Sulfonamide.

### **Use in Quantitative Analysis (LC-MS/MS)**



The following outlines a general workflow for using **N1-(4-Nitrophenyl)sulfanilamide-d4** as an internal standard in a typical bioanalytical method.





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Workflow for Quantitative Analysis using a Deuterated Internal Standard.

A detailed experimental protocol for sample preparation might involve protein precipitation, liquid-liquid extraction, or solid-phase extraction[3]. For instance, in protein precipitation, an organic solvent like acetonitrile or methanol, sometimes with an acid or salt, is added to the biological sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and the internal standard is collected for analysis[3]. The precise conditions for extraction, chromatographic separation, and mass spectrometric detection would need to be optimized for the specific analyte and matrix.

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